molecular formula C7H7NO3 B13826234 2-Furancarboxaldehyde,5-acetyl-,2-oxime

2-Furancarboxaldehyde,5-acetyl-,2-oxime

Katalognummer: B13826234
Molekulargewicht: 153.14 g/mol
InChI-Schlüssel: LTYSXZDWRATAIX-XBXARRHUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Furancarboxaldehyde,5-acetyl-,2-oxime is an organic compound with the molecular formula C7H7NO3. It is a derivative of furfural, which is a furan-based aldehyde.

Vorbereitungsmethoden

The synthesis of 2-Furancarboxaldehyde,5-acetyl-,2-oxime typically involves the reaction of 2-Furancarboxaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction conditions often include a solvent such as ethanol and a temperature range of 0-5°C to ensure the formation of the oxime derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

2-Furancarboxaldehyde,5-acetyl-,2-oxime undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Furancarboxaldehyde,5-acetyl-,2-oxime has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Furancarboxaldehyde,5-acetyl-,2-oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the furan ring structure allows for interactions with various enzymes and receptors, modulating their functions .

Vergleich Mit ähnlichen Verbindungen

2-Furancarboxaldehyde,5-acetyl-,2-oxime can be compared with other similar compounds such as:

The uniqueness of this compound lies in its oxime functional group, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C7H7NO3

Molekulargewicht

153.14 g/mol

IUPAC-Name

1-[5-[(E)-hydroxyiminomethyl]furan-2-yl]ethanone

InChI

InChI=1S/C7H7NO3/c1-5(9)7-3-2-6(11-7)4-8-10/h2-4,10H,1H3/b8-4+

InChI-Schlüssel

LTYSXZDWRATAIX-XBXARRHUSA-N

Isomerische SMILES

CC(=O)C1=CC=C(O1)/C=N/O

Kanonische SMILES

CC(=O)C1=CC=C(O1)C=NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.